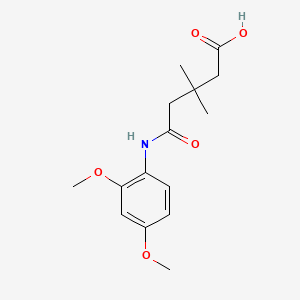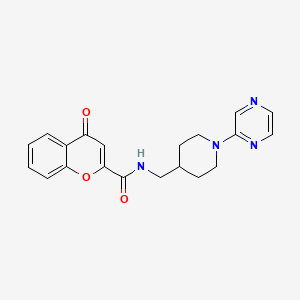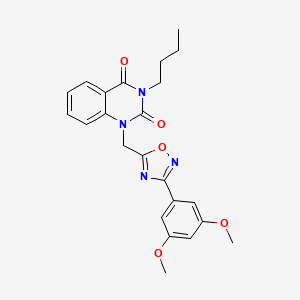
5-(2,4-Dimethoxyanilino)-3,3-dimethyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation . The carboxylic acid group might participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
Research has been conducted on the synthesis and structural analysis of related compounds, providing insights into their potential applications in materials science and chemistry. For instance, the synthesis of W(CO)5 complexes of related pentanoic acids showcases methods for labeling amino acids, which could have implications in bioconjugation and the development of IR-detectable tracers for amino functions (Kowalski et al., 2009). This research highlights the thermal stability and sharp, intense absorption bands characteristic of these compounds, which could be leveraged in spectroscopy and materials science.
Vibrational Spectroscopy
Studies on similar compounds, such as 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil), have utilized vibrational spectroscopic techniques to investigate their molecular structure and dynamics. These investigations reveal insights into intra-molecular charge transfer and electron density distributions, which are critical for understanding the reactivity and potential applications of these compounds in pharmaceuticals and materials science (Priya et al., 2011).
Biological Activity and Medical Applications
Research into the biological activity of related compounds uncovers their potential roles in medical and pharmacological applications. The eosinophil chemoattractant 5-oxo-ETE, for example, showcases the ability of similar structures to interact with biological receptors and pathways, highlighting their potential in drug development for conditions like asthma and allergic diseases (Powell & Rokach, 2013).
Chemical Reactivity and Synthesis
Investigations into the reactivity and synthesis of related compounds, such as selective esterifications in water-containing solvents, reveal methods for modifying and synthesizing these compounds for a range of applications, including pharmaceuticals and organic synthesis (Wang et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,4-dimethoxyanilino)-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,9-14(18)19)8-13(17)16-11-6-5-10(20-3)7-12(11)21-4/h5-7H,8-9H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHMKVGWAANSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyanilino)-3,3-dimethyl-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)
![(Z)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2987218.png)
![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate](/img/structure/B2987223.png)
![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)
![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)

